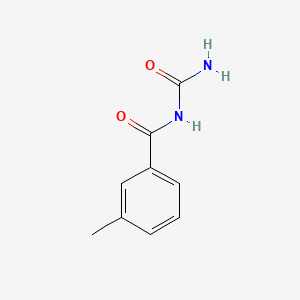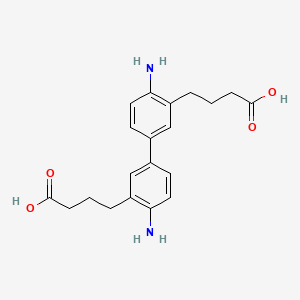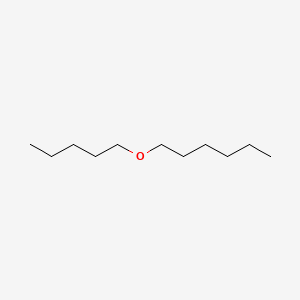
Hexane, 1-(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a type of ether, specifically a hexyl pentyl ether, and is characterized by its relatively simple structure consisting of a hexane backbone with a pentyloxy group attached . This compound is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexane, 1-(pentyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion from the corresponding alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the alkoxide ion.
Industrial Production Methods
In industrial settings, the production of hexane, 1-(pentyloxy)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield . The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexane, 1-(pentyloxy)- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Applications De Recherche Scientifique
Hexane, 1-(pentyloxy)- has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and chemical reactions.
Biology: Employed in the extraction and purification of biological molecules due to its solvent properties.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexane, 1-(pentyloxy)- involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and transport of other molecules . It may also participate in chemical reactions by forming intermediates or transition states that lead to the formation of desired products .
Comparaison Avec Des Composés Similaires
Hexane, 1-(pentyloxy)- can be compared with other similar compounds such as:
Hexane, 1-(butoxy)-: Similar structure but with a butoxy group instead of a pentyloxy group.
Hexane, 1-(hexyloxy)-: Similar structure but with a hexyloxy group instead of a pentyloxy group.
Hexane, 1-(methoxy)-: Similar structure but with a methoxy group instead of a pentyloxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the varying length of the alkoxy group attached to the hexane backbone .
Propriétés
Numéro CAS |
32357-83-8 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
1-pentoxyhexane |
InChI |
InChI=1S/C11H24O/c1-3-5-7-9-11-12-10-8-6-4-2/h3-11H2,1-2H3 |
Clé InChI |
ABMGECRLBPHGSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
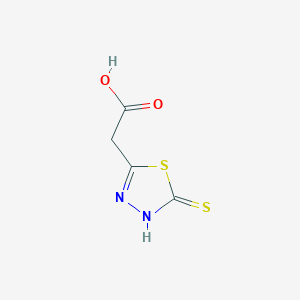
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
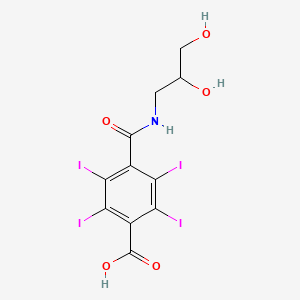

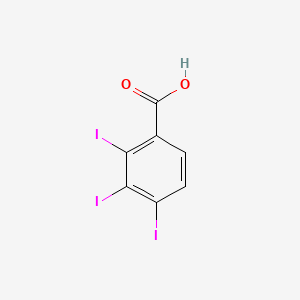
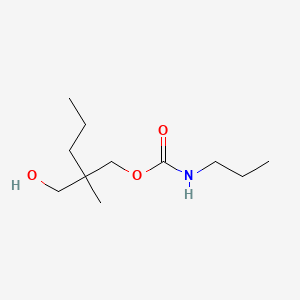
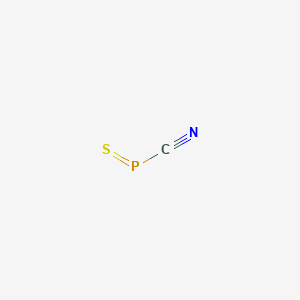
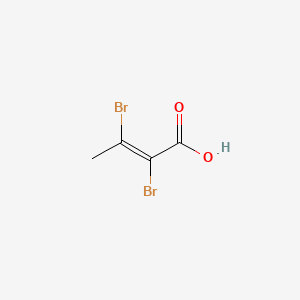
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
